(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine

描述

Systematic Nomenclature and Molecular Descriptors

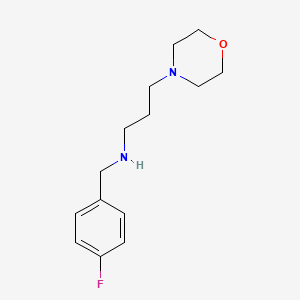

(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine is systematically named as N-[(3-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine according to IUPAC guidelines. Its molecular formula is C₁₄H₂₁FN₂O , with a molecular weight of 252.33 g/mol . The compound features a fluorinated benzyl group attached to a propylamine chain terminating in a morpholine ring. Key molecular descriptors include a topological polar surface area of 24.5 Ų and a calculated octanol-water partition coefficient (LogP) of 1.4 , indicating moderate lipophilicity.

The SMILES notation C1COCCN1CCCNCC2=CC(=CC=C2)F delineates the connectivity of the morpholine ring (C1COCCN1), propyl linker (CCCN), and 3-fluorobenzyl group (CC2=CC(=CC=C2)F). The InChIKey ZSYQXTSWVRPLFN-UHFFFAOYSA-N provides a unique identifier for computational database searches.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁FN₂O |

| Molecular Weight | 252.33 g/mol |

| Topological Polar Surface Area | 24.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Structural Elucidation via Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the structure. The ¹H-NMR spectrum would exhibit distinct signals:

- A triplet at δ 2.4–2.6 ppm for methylene protons adjacent to the morpholine nitrogen.

- A multiplet at δ 3.6–3.8 ppm corresponding to morpholine ring protons.

- Aromatic protons from the 3-fluorobenzyl group appear as a doublet of doublets near δ 7.0–7.3 ppm due to coupling with the fluorine atom.

Fourier-transform infrared (FT-IR) spectroscopy reveals absorption bands at 1,110 cm⁻¹ (C–F stretch) and 1,250 cm⁻¹ (C–N stretch of the morpholine ring). Mass spectrometry (MS) shows a molecular ion peak at m/z 252.33 , with fragmentation patterns consistent with cleavage at the propylamine linker.

Crystallographic Analysis and Conformational Studies

Experimental X-ray crystallographic data for this compound is limited, but computational models predict a twisted conformation due to steric interactions between the morpholine oxygen and fluorobenzyl group. The morpholine ring adopts a chair conformation , while the propyl chain exhibits gauche configurations to minimize steric strain.

Comparatively, analogues like (2-fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine (CID 3151940) show similar conformational preferences, but the fluorine position influences packing efficiency in the solid state.

Comparative Analysis with Structural Analogues

Structural analogues vary by fluorine substitution position or morpholine modification:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP |

|---|---|---|---|

| (2-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine | C₁₄H₂₁FN₂O | 252.33 | 1.6 |

| This compound | C₁₄H₂₁FN₂O | 252.33 | 1.4 |

| (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine | C₁₄H₂₁ClN₂O | 268.78 | 2.1 |

The 3-fluoro isomer exhibits reduced dipole moment compared to the 2- and 4-fluoro derivatives due to symmetric charge distribution. Replacing fluorine with chlorine increases molecular weight and lipophilicity (LogP = 2.1). These differences impact solubility and potential biological interactions, making the 3-fluoro variant a focus in drug discovery for balanced physicochemical properties.

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O/c15-14-4-2-13(3-5-14)12-16-6-1-7-17-8-10-18-11-9-17/h2-5,16H,1,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOBGFHXRZIXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and 3-morpholinopropylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Catalysts: A base such as triethylamine or potassium carbonate is used to facilitate the reaction.

Procedure: The 4-fluorobenzyl chloride is added dropwise to a solution of 3-morpholinopropylamine and the base in the solvent. The mixture is then heated under reflux for several hours.

Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

Automated Purification: Utilizing automated systems for purification to ensure consistency and quality of the final product.

化学反应分析

Types of Reactions

(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine ring positions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.

Major Products

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

Reduction: Formation of 4-fluorobenzyl alcohol.

Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry:

- The compound serves as an intermediate in synthesizing pharmaceutical agents, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter receptors makes it valuable for developing treatments for conditions like depression and anxiety.

2. Biological Studies:

- Research indicates that (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine can influence cellular pathways and receptor interactions. It is studied for its effects on various biological targets, including neurotransmitter systems and metabolic enzymes.

3. Materials Science:

- The compound is utilized in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for the creation of advanced polymers and coatings with enhanced functionalities.

4. Chemical Synthesis:

- As a building block in organic chemistry, it facilitates the synthesis of more complex molecules. Its reactivity allows chemists to explore new synthetic routes and develop innovative compounds.

Research highlights the compound's promising biological activities:

1. Antimicrobial Properties:

- In vitro studies demonstrate significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Activity:

- Preliminary studies indicate that the compound may inhibit tumor growth by affecting specific enzymes involved in cell proliferation and modulating signaling pathways related to cancer metabolism.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Study | Significant antibacterial properties against Gram-positive and Gram-negative bacteria were observed, with notable inhibition zones during testing. |

| Anticancer Research | Preclinical trials showed a significant reduction in tumor size in mouse models compared to control groups, indicating therapeutic potential. |

| Mechanistic Insights | Studies revealed modulation of apoptosis and cell cycle regulation pathways, enhancing anticancer efficacy. |

作用机制

The mechanism of action of (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

相似化合物的比较

Similar Compounds

- 4-Fluorobenzyl chloride

- 4-Fluorobenzyl alcohol

- 4-Fluorobenzaldehyde

Uniqueness

(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to its combined structural features of a fluorobenzyl group and a morpholine ring. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

生物活性

(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and research findings.

The synthesis of this compound typically involves the reaction of 4-fluorobenzyl chloride with 3-morpholinopropylamine. The reaction is performed in an organic solvent such as dichloromethane or toluene, often under reflux conditions, using bases like triethylamine to facilitate the reaction. The product is purified through column chromatography or recrystallization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting a potential application in treating infections. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. It may inhibit specific enzymes involved in cell proliferation, thereby reducing tumor growth. Preliminary studies indicate that it can modulate signaling pathways related to cancer cell metabolism and survival .

The mechanism by which this compound exerts its biological effects involves interactions with neurotransmitter receptors and enzymes. It is believed to influence pathways related to neurotransmission, potentially affecting mood and cognitive functions. This interaction can lead to alterations in cellular signaling that are beneficial in both antimicrobial and anticancer contexts.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Study : A study published in MDPI highlighted the compound's broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria, with notable inhibition zones observed during testing.

- Anticancer Research : In preclinical trials, the compound was tested for its ability to inhibit tumor growth in mouse models. Results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent .

- Mechanistic Insights : A detailed mechanistic study revealed that the compound modulates specific pathways involved in apoptosis and cell cycle regulation, enhancing its efficacy as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Fluorobenzyl group enhances reactivity |

| 4-Fluorobenzyl alcohol | Antimicrobial | Lacks morpholine ring |

| 4-Fluorobenzaldehyde | Limited Anticancer | More reactive but less selective |

常见问题

Q. What are the recommended synthetic routes for preparing (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, the morpholinylpropylamine intermediate (e.g., 3-morpholin-4-yl-propylamine) can react with 4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) . Optimization involves controlling stoichiometry, solvent polarity, and reaction temperature (e.g., 60–80°C for 12–24 hours). Monitoring by TLC or LC-MS ensures completion. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization improves yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies fluorine-induced deshielding in aromatic protons (δ 7.2–7.4 ppm) and morpholine N-CH₂ groups (δ 2.3–3.5 ppm) .

- X-ray Crystallography : Use SHELXL or WinGX for structure refinement. Grow single crystals via slow evaporation (solvent: ethanol/water mix). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine with R-factor < 0.05. Anisotropic displacement parameters validate molecular geometry.

Q. How can researchers conduct preliminary pharmacological screening for this compound?

Methodological Answer:

- In vitro assays : Test binding affinity to serotonin/dopamine transporters (e.g., competitive radioligand assays using [³H]paroxetine) .

- ADME profiling : Use Caco-2 cell monolayers for permeability studies or microsomal stability assays (e.g., liver microsomes + NADPH) to assess metabolic liability .

Advanced Research Questions

Q. How does the 4-fluorobenzyl moiety influence the compound’s pharmacokinetics and target engagement?

Methodological Answer: The fluorine atom enhances lipophilicity (logP ↑) and metabolic stability by reducing cytochrome P450 oxidation . To quantify effects:

- Lipophilicity : Measure logD (octanol/water partitioning at pH 7.4).

- Metabolic Stability : Incubate with human liver microsomes; quantify parent compound via LC-MS/MS.

- Target Binding : Perform surface plasmon resonance (SPR) to determine dissociation constants (KD). Fluorine’s electronegativity may strengthen π-π stacking or hydrogen bonding with aromatic residues in target proteins .

Q. What computational strategies predict the compound’s physicochemical properties and interaction mechanisms?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential surfaces (EPS) and frontier molecular orbitals .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) using force fields like AMBER. Analyze binding free energy with MM-PBSA .

- Spectra Prediction : IR/Raman/NMR spectra can be simulated using Gaussian09 to cross-validate experimental data .

Q. How can structural ambiguities (e.g., conformation of the morpholinylpropyl chain) be resolved experimentally?

Methodological Answer:

- Variable-Temperature NMR : Resolve dynamic effects (e.g., chair-twist interconversion in morpholine) by acquiring spectra at 25°C and −40°C .

- NOESY/ROESY : Detect through-space correlations between morpholine CH₂ groups and adjacent protons to confirm spatial arrangement .

- Torsion Angle Analysis : Use Cremer-Pople puckering parameters to quantify ring puckering in morpholine if crystallographic disorder is observed.

Q. How should researchers address contradictory bioactivity data across different assay platforms?

Methodological Answer:

- Orthogonal Validation : Replicate findings using SPR (binding kinetics) and ITC (thermodynamics) .

- Assay Optimization : Control variables like buffer ionic strength (e.g., 150 mM NaCl) or detergent (e.g., 0.01% Tween-20) to minimize false positives.

- Proteomic Profiling : Use affinity pull-down assays coupled with MS to identify off-target interactions that may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。